molecular formula C18H20N4O3 B5502858 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide

4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide

Cat. No. B5502858
M. Wt: 340.4 g/mol
InChI Key: IIZCLRJQOQWKBA-DEDYPNTBSA-N
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Description

Synthesis Analysis

Synthesis of similar compounds often involves acid-catalyzed reactions, as seen in the preparation of N′-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide from an acid-catalyzed reaction of 5-methyl-1-phenyl-1H-1,2,3- triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux conditions (Alotaibi et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds similar to 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide is often elucidated using single crystal X-ray diffraction. For example, the structure of (E)-N′-(4-nitrobenzylidene)-2-(1-(4-methoxy-phenyl)-5-oxo-1H-1,2,4-triazol-4(5H)-yl)acetohydrazide was determined by X-ray diffraction, revealing its crystallization in the monoclinic crystal system (Somagond et al., 2018).

Chemical Reactions and Properties

Compounds with similar structures undergo various chemical reactions, indicating a diverse range of chemical properties. For instance, the hydrogen-bonded sheets and chains in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate demonstrate the compound's ability to form complex molecular arrangements through hydrogen bonding (Portilla et al., 2007).

Scientific Research Applications

Nonlinear Optical Properties

  • Hydrazones, including compounds similar to 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide, have been synthesized and studied for their nonlinear optical properties. These compounds exhibit two-photon absorption and are potential candidates for applications in optical devices like optical limiters and switches (Naseema et al., 2010).

Antibacterial and Antimycobacterial Activity

  • Derivatives of this compound have been explored for their antimicrobial and antifungal activities. Some synthesized compounds have shown significant activity against specific bacteria and fungi, suggesting potential for pharmaceutical applications (Samadhiya et al., 2014).

Antihypertensive α-Blocking Agents

  • Certain derivatives of this chemical structure have been investigated for their antihypertensive α-blocking activity. These compounds have shown promising results in pharmacological screenings, indicating potential use in the treatment of hypertension (Abdel-Wahab et al., 2008).

Optical and Electronic Applications

  • Studies on similar compounds have demonstrated applications in the field of optics and electronics. These compounds can be designed to possess specific electronic properties, making them suitable for use in electronic devices and optical systems.

Polymer Synthesis

  • In the field of polymer chemistry, derivatives of 4-[(3-methylphenyl)amino]-N'-(3-nitrobenzylidene)butanohydrazide have been used in the synthesis of ordered polymers. These polymers can have specific structural and physical properties for various industrial applications (Yu et al., 1999).

Potential Use in Cancer Research

  • Some derivatives have been investigated for their interactions with DNA/proteins, showing potential for use in anticancer drug development (Mukhopadhyay et al., 2015).

properties

IUPAC Name

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-14-5-2-7-16(11-14)19-10-4-9-18(23)21-20-13-15-6-3-8-17(12-15)22(24)25/h2-3,5-8,11-13,19H,4,9-10H2,1H3,(H,21,23)/b20-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZCLRJQOQWKBA-DEDYPNTBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-methylanilino)-N-[(E)-(3-nitrophenyl)methylideneamino]butanamide

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